4-Chloro-1,8-naphthyridine-3-carbonitrile
Overview
Description
4-Chloro-1,8-naphthyridine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is part of the 1,8-naphthyridine family, known for its diverse biological activities and photochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1,8-naphthyridine-3-carbonitrile typically involves multicomponent reactions (MCRs), Friedländer approaches using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .
Industrial Production Methods: Industrial production methods for this compound often utilize eco-friendly, safe, and atom-economical approaches. For instance, a water-soluble Ir catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under an air atmosphere .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1,8-naphthyridine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) and poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) for multicomponent reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phenylglycyl piperazine yields 2-(4-(phenylglycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile .
Scientific Research Applications
4-Chloro-1,8-naphthyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis, which is crucial for the synthesis of mycolic acids, essential components of the bacterial cell wall . Molecular docking and dynamics simulations have provided insights into the binding pattern and stability of the compound on the target protein .
Comparison with Similar Compounds
- 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile
- 2-(4-(3-cyano-1,8-naphthyridin-2-yl)piperazin-1-yl)-N-phenylacetamide
- 2-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile
Uniqueness: 4-Chloro-1,8-naphthyridine-3-carbonitrile stands out due to its potent anti-tuberculosis activity and lower cytotoxicity towards normal cells, making it a promising candidate for further drug development .
Properties
IUPAC Name |
4-chloro-1,8-naphthyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3/c10-8-6(4-11)5-13-9-7(8)2-1-3-12-9/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEOYAUPKYAWEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2N=C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301270699 | |
Record name | 4-Chloro-1,8-naphthyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301270699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-73-9 | |
Record name | 4-Chloro-1,8-naphthyridine-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1,8-naphthyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301270699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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